cis-Bis(triphenylphosphine)platinum(II) chloride

Organometallic synthesis Isomer purity Pt(II) precursor procurement

Catalyst reproducibility failures often trace to isomeric impurities in Pt(II) precursors. cis-Bis(triphenylphosphine)platinum(II) chloride (CAS 15604-36-1) eliminates this variable: • Verified cis geometry (³¹P NMR) ensures formation of active cis-Pt(PPh₃)₂(SnCl₃)Cl species for >90% linear aldehyde selectivity in hydroformylation. • 15% yield advantage over Pt(PPh₃)₄ in solvent-free hydrosilylation; air-stable for streamlined handling. • Molecularly defined precursor for grafted heterogeneous PtSn catalysts with narrow particle size distributions.

Molecular Formula C36H30Cl2P2Pt
Molecular Weight 790.6 g/mol
Cat. No. B7799596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Bis(triphenylphosphine)platinum(II) chloride
Molecular FormulaC36H30Cl2P2Pt
Molecular Weight790.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
InChIKeyXAFJSPPHVXDRIE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Bis(triphenylphosphine)platinum(II) chloride Overview


cis-Bis(triphenylphosphine)platinum(II) chloride (cis-Pt(PPh₃)₂Cl₂, CAS 15604-36-1) is a square-planar platinum(II) phosphine complex with molecular formula C₃₆H₃₀Cl₂P₂Pt and molecular weight 790.56 g·mol⁻¹ [1]. It exists as a white to off-white crystalline powder with a melting point exceeding 300 °C and is insoluble in water but slightly soluble in chloroform, hexane, and toluene . The compound is the kinetic product of the reaction between K₂PtCl₄ and triphenylphosphine and serves as a versatile precursor for generating active Pt(0) and Pt(II) catalytic species through ligand substitution, oxidative addition, or reduction [2]. Its well-defined cis geometry, established by single-crystal X-ray diffraction (Pt–P 2.251–2.265 Å, Pt–Cl 2.333–2.356 Å, P–Pt–P 97.8°, Cl–Pt–Cl 87.1°), underpins reproducible catalytic performance in hydroformylation, hydrosilylation, and hydrogenation applications [3].

Why cis-Bis(triphenylphosphine)platinum(II) chloride Cannot Be Substituted


The cis geometry of Pt(PPh₃)₂Cl₂ is not a trivial stereochemical detail; it dictates the complex's reactivity profile and catalytic entry pathway. The cis isomer is the kinetic product, while the trans isomer is thermodynamically more stable, and the two are distinguishable by cyclic voltammetry peak potentials for the Pt(II)→Pt(0) reduction [1]. Substituting the trans isomer or the palladium analog Pd(PPh₃)₂Cl₂ alters ligand-substitution kinetics, oxidative-addition propensity, and the geometry of downstream intermediates, leading to divergent catalytic outcomes in hydroformylation, hydrosilylation, and cross-coupling [2]. Even among Pt(II) precursors, cis-Pt(PPh₃)₂Cl₂ occupies a distinct position: it is more stable toward reduction than Pt(PPh₃)₄ yet more substitution-labile than PtCl₂(cod) or PtCl₂(CH₃CN)₂, making it the preferred precursor when controlled generation of mono-phosphine Pt(0) active species is required [3]. Generic substitution risks introducing undefined isomeric mixtures, altered activation profiles, and irreproducible catalytic performance—failures documented quantitatively in the evidence below.

cis-Bis(triphenylphosphine)platinum(II) chloride: Quantitative Differentiation


cis vs. trans Isomer: Geometry and Purity

cis-Pt(PPh₃)₂Cl₂ is the kinetic product formed rapidly from K₂PtCl₄ and PPh₃, while trans-Pt(PPh₃)₂Cl₂ is the thermodynamic product requiring longer reaction times [1]. Single-crystal X-ray diffraction confirms the cis isomer adopts a slightly distorted square-planar geometry with Pt–P bonds of 2.251(2) and 2.265(2) Å, Pt–Cl bonds of 2.333(2) and 2.356(2) Å, P–Pt–P angle of 97.8(1)°, and Cl–Pt–Cl angle of 87.1(1)° [2]. In contrast, the trans isomer crystallizes with distinct unit cell parameters and lacks the cis-specific bond-angle strain that facilitates ligand substitution [3]. The two isomers are unambiguously distinguishable by ³¹P NMR (cis: δ ~17 ppm; trans: δ ~24 ppm) and by the color of the crystalline solid: cis is white, trans is yellow [4]. Procurement of the cis isomer ensures isomeric homogeneity, whereas commercial 'Pt(PPh₃)₂Cl₂' without stereochemical specification may contain mixed isomers or the trans form, directly compromising the fidelity of subsequent catalytic or stoichiometric transformations.

Organometallic synthesis Isomer purity Pt(II) precursor procurement

Hydroformylation: Pt-Sn Bimetallic Regioselectivity

The bimetallic system cis-Pt(PPh₃)₂Cl₂/SnCl₂ is reported to be 'highly active and regioselective in the hydroformylation of ethyl 3-butenoate under standard oxo-conditions' [1]. In the hydroformylation of 1-pentene, the cis-Pt(PPh₃)₂Cl₂/SnCl₂ system anchored on silica exhibited high selectivity toward the linear aldehyde, with XPS surface Sn/Pt ratios between 2 and 5 delivering the maximum promoter effect [2]. The catalytically active acyl intermediate trans-[PtCl(COCH₂CH₂Ph)(PPh₃)₂] was isolated and structurally characterized, confirming that the cis geometry of the precursor is essential for generating the monophosphine-active species upon SnCl₂-mediated chloride abstraction [3]. In contrast, the Pt(PPh₃)₄/SnCl₂ system shows lower catalytic activity due to the tendency of Pt(0) to form stable, less-reactive phosphine-saturated species. The cis-Pt(PPh₃)₂Cl₂ precursor provides a controlled entry point to Pt(II)-Sn(II) active sites, which is not accessible with PtCl₄ or PtCl₂(cod) that generate different speciation under reductive carbonylation conditions.

Hydroformylation Pt-Sn bimetallic catalysis Regioselectivity

Hydrosilylation: Air-Stable Performance Advantage

In a systematic study of 1-octene hydrosilylation with 1,1,1,3,5,5,5-heptamethyltrisiloxane, cis-Pt(PPh₃)₂Cl₂ (compound V) delivered a 68% product yield in the absence of ionic liquid (no IL), outperforming Pt(PPh₃)₄ (compound IV) which achieved only 53% under identical conditions [1]. When ionic liquids were employed, cis-Pt(PPh₃)₂Cl₂ yields increased to 80–93% depending on the IL anion ([Mor][CH₃SO₃]: 85%; [Mor][TolSO₃]: 93%; [Mor][HSO₄]: 90%), demonstrating a significant solvent-enhancement effect. In comparison, PtCl₄ (compound VI) gave 72% yield without IL and 74–95% with ILs, while Rh(I) complexes ([{Rh(μ-OSiMe₃)(cod)}₂]) reached 95–99% yields across all conditions. This positions cis-Pt(PPh₃)₂Cl₂ as the most active neutral Pt(II) phosphine complex tested, offering a practical balance of activity, air-stability, and ease of handling relative to the more active but oxygen-sensitive Pt(0) and Rh(I) alternatives.

Hydrosilylation Silicon chemistry Pt catalyst screening

Isomerization Stability Under Catalytic Conditions

Cyclic voltammetry studies on [PtCl₂(PPh₃)₂] demonstrate that the cis and trans isomers are 'readily distinguishable by peak potentials for the Pt(II)→Pt(0) reduction' and that free triphenylphosphine catalyzes their equilibration [1]. The trans isomer is the thermodynamic product; however, under typical catalytic conditions where phosphine dissociation occurs (e.g., hydroformylation or hydrosilylation at 80–120 °C), the cis isomer can undergo isomerization to trans, potentially altering the active catalyst speciation [2]. In the absence of added free PPh₃, reduction of Pt(II)→Pt(0) is followed by phosphine ligand dissociation, which itself can catalyze further isomerization. This mechanistic nuance is unique to cis-Pt(PPh₃)₂Cl₂ among common Pt(II) precursors: cis-PtCl₂(cod) and cis-PtCl₂(CH₃CN)₂ do not exhibit this phosphine-catalyzed equilibration pathway because they lack PPh₃ ligands. Users must therefore control free phosphine concentration during reactions; this behavior is both a liability (risk of isomerization) and an asset (the labile PPh₃ ligand enables facile generation of mono-phosphine Pt(0) active species).

Isomerization kinetics Pt(II) complex stability Reaction condition optimization

Purity Specification: Batch Consistency and Low Impurities

Commercially available cis-bis(triphenylphosphine)platinum(II) chloride is routinely supplied at 98% minimum purity by HPLC/GC, with premium grades reaching ≥99.95% on a metals basis (Pt content ≥24.2% w/w, matching the theoretical value of 24.68%) . This level of purity is achieved through recrystallization from acetone or chloroform/hexane and is verified by elemental analysis, ICP-OES, and ³¹P NMR spectroscopy . In contrast, technical-grade PtCl₄ and H₂PtCl₆·xH₂O typically contain variable hydration levels and metallic impurities (Fe, Pd, Ir) at 100–1000 ppm, which can poison sensitive catalytic cycles or introduce unintended co-catalytic activity. For procurement, the well-defined stoichiometry of cis-Pt(PPh₃)₂Cl₂ eliminates the batch-to-batch variability inherent in hydrated Pt salts, enabling precise calculation of catalyst loading in both academic and pilot-scale reactions.

Platinum content assay Catalyst purity Procurement specification

cis-Bis(triphenylphosphine)platinum(II) chloride: Applications


Pt-Sn Hydroformylation to Linear Aldehydes

When high linear-to-branched aldehyde ratios are required (e.g., 1-pentene → hexanal), the cis-Pt(PPh₃)₂Cl₂/SnCl₂ bimetallic system is the preferred catalyst precursor. The cis geometry ensures formation of the active cis-Pt(PPh₃)₂(SnCl₃)Cl or cis-Pt(PPh₃)₂(SnCl₃)₂ species upon chloride abstraction by SnCl₂, delivering linear aldehyde selectivity exceeding 90% at XPS Sn/Pt surface ratios of 2–5 [1]. Alternative Pt sources (Pt(PPh₃)₄, PtCl₄) generate different active-site distributions and lower selectivity. Procurement of cis-Pt(PPh₃)₂Cl₂ with verified isomeric purity (³¹P NMR) is essential to avoid trans isomer contamination that would produce the inactive trans-Pt(SnCl₃)₂(PPh₃)₂ complex.

Hydrosilylation in Ionic Liquids or Solvent-Free

For hydrosilylation of 1-alkenes with hydrosiloxanes (e.g., 1-octene + MDᴴM), cis-Pt(PPh₃)₂Cl₂ offers a measurable 15% yield advantage over Pt(PPh₃)₄ under solvent-free conditions (68% vs. 53%) and reaches 93% yield in morpholinium tosylate ionic liquid [2]. This performance, combined with its air-stability (unlike Pt(0) complexes), makes it the practical choice for industrial silicone modification processes where inert-atmosphere stringency must be balanced against catalytic productivity.

Pt(II)-Acetylide Photophysical Building Blocks

The retained cis geometry of Pt(PPh₃)₂Cl₂ during reaction with terminal alkynes enables synthesis of cis-Pt(PPh₃)₂(C≡CR)₂ complexes, which serve as rigid-rod building blocks for luminescent Pt-Ln (Ln = Nd, Eu, Yb) heteropolynuclear arrays [3]. The cis arrangement is critical for through-space Pt→Ln energy transfer efficiency (microsecond-range luminescence lifetimes). Substituting the trans isomer yields trans-Pt(PPh₃)₂(C≡CR)₂, which positions lanthanide centers at greater distance and reduces energy transfer efficiency. Procurement of geometrically pure cis-Pt(PPh₃)₂Cl₂ eliminates the need for post-synthetic isomer separation.

Supported Pt/Sn Catalyst Precursor

When anchoring platinum onto oxide supports (SiO₂, Al₂O₃, MgO) for heterogeneous hydroformylation, cis-Pt(PPh₃)₂Cl₂ reacts with surface hydroxyl groups to form grafted Pt(II) species with retention of the phosphine ligand sphere, as confirmed by XPS and DRIFTS [4]. This yields a single, well-defined PtSn phase upon reduction and SnCl₂ addition, in contrast to H₂PtCl₆-derived catalysts that produce heterogeneous mixtures of Pt(0) crystallites and residual chloride-poisoned sites. For reproducible heterogeneous catalyst preparation, the molecular definition of cis-Pt(PPh₃)₂Cl₂ translates directly to narrower Pt particle size distributions and more uniform Sn promotion.

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